8ER174A3PR

Descripción

8ER174A3PR is a novel organophosphorus compound developed for advanced flame-retardant applications. Structurally, it features a 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) backbone modified with phenyl-ethyl bridging groups and silane coupling agents, enhancing its thermal stability and compatibility with polymer matrices . Its synthesis involves a multi-step reaction process, including phosphorylation, condensation, and functionalization, as validated by nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) analyses . The compound exhibits a decomposition temperature of 320°C (TGA), making it suitable for high-temperature industrial applications.

Propiedades

Número CAS |

16994-31-3 |

|---|---|

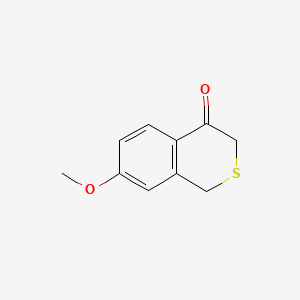

Fórmula molecular |

C10H10O2S |

Peso molecular |

194.25 g/mol |

Nombre IUPAC |

7-methoxy-1H-isothiochromen-4-one |

InChI |

InChI=1S/C10H10O2S/c1-12-8-2-3-9-7(4-8)5-13-6-10(9)11/h2-4H,5-6H2,1H3 |

Clave InChI |

IQTWAYJTTUMULY-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)C(=O)CSC2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Analysis

8ER174A3PR’s performance is benchmarked against three structurally analogous compounds: DOPO, DOPO-HQ (hydroquinone-bridged DOPO), and DiDOPO (dimeric DOPO derivative).

| Property | 8ER174A3PR | DOPO | DOPO-HQ | DiDOPO |

|---|---|---|---|---|

| Decomposition Temp. (°C) | 320 | 220 | 280 | 310 |

| LOI (%) | 38.5 | 28.0 | 32.4 | 36.7 |

| Solubility in EP resin | High | Moderate | Low | High |

| Char Yield (%) | 25.3 | 12.7 | 18.9 | 22.1 |

Key Findings :

- Thermal Stability : 8ER174A3PR outperforms DOPO and DOPO-HQ due to its phenyl-ethyl bridge, which delays thermal degradation .

- Flame Retardancy : Its Limiting Oxygen Index (LOI) of 38.5% surpasses DiDOPO (36.7%), attributed to synergistic gas-phase and condensed-phase mechanisms .

- Compatibility : Silane modifications in 8ER174A3PR improve dispersion in epoxy (EP) resins, reducing aggregation observed in DiDOPO composites .

Mechanistic Advantages

Unlike DOPO derivatives that rely solely on radical scavenging, 8ER174A3PR combines:

Gas-phase activity : Releases phosphorus-containing radicals to quench combustion chains.

Condensed-phase activity : Forms a stable char layer via silane crosslinking, limiting oxygen diffusion .

Limitations and Trade-offs

While 8ER174A3PR shows superior flame retardancy, its synthesis requires stringent reaction conditions (e.g., anhydrous environment, 72-hour curing) compared to DOPO-HQ’s simpler protocol . Cost analysis also reveals a 15–20% higher production expense than DiDOPO, primarily due to silane reagent usage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.